

# (Rac)-EC5026: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B2355002

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, solubility, and biological context of **(Rac)-EC5026**, a potent inhibitor of soluble epoxide hydrolase (sEH). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neurodegenerative and inflammatory diseases.

## Chemical Properties

**(Rac)-EC5026**, also known as (Rac)-BPN-19186, is a small molecule inhibitor of soluble epoxide hydrolase. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	N-(1-(2-methylpropanoyl)piperidin-4-yl)-N'-(4-(trifluoromethoxy)phenyl)urea
Synonyms	(Rac)-BPN-19186
CAS Number	1809885-55-9[1]
Molecular Formula	C18H23F4N3O3[1]
Molecular Weight	405.39 g/mol [1]
Appearance	White to off-white solid
Purity	Typically ≥98% by HPLC[1]

## Solubility

The solubility of **(Rac)-EC5026** is a critical factor for its use in both in vitro and in vivo experimental settings.

Solvent	Solubility	Notes
DMSO	$\geq 250$ mg/mL (616.69 mM)	Ultrasonic assistance may be required for complete dissolution. <a href="#">[2]</a>
Ethanol	Soluble	
Water	Insoluble	
Corn Oil	Formulation for in vivo use: A clear solution of $\geq 2.08$ mg/mL can be prepared by diluting a DMSO stock solution. <a href="#">[3]</a>	
PEG300/Tween-80/Saline	Formulation for in vivo use: A clear solution of $\geq 2.08$ mg/mL can be prepared in a vehicle of PEG300, Tween-80, and saline. <a href="#">[3]</a>	
20% SBE- $\beta$ -CD in Saline	Formulation for in vivo use: A clear solution of $\geq 2.08$ mg/mL can be prepared by diluting a DMSO stock solution. <a href="#">[3]</a>	

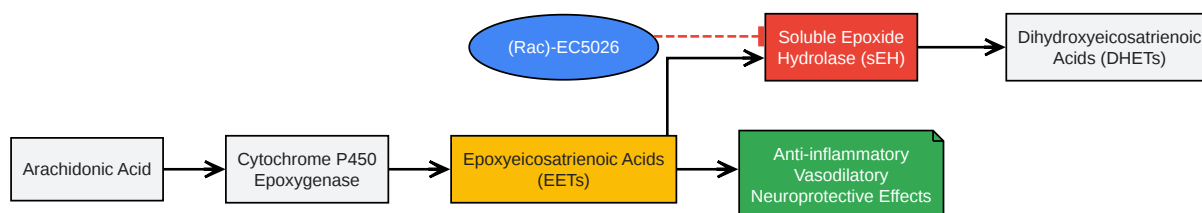
Storage of Solutions: Stock solutions of **(Rac)-EC5026** in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to store solutions in aliquots to avoid repeated freeze-thaw cycles.[\[2\]](#)

## Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase

**(Rac)-EC5026** is a potent, tight-binding, and reversible inhibitor of soluble epoxide hydrolase (sEH), with a reported inhibitory constant ( $K_i$ ) of 0.06 nM.[\[2\]](#)[\[3\]](#) sEH is a key enzyme in the metabolism of arachidonic acid.

## The Soluble Epoxide Hydrolase Signaling Pathway

The mechanism of action of **(Rac)-EC5026** is best understood within the context of the arachidonic acid cascade and the role of sEH.



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Caption: Inhibition of sEH by **(Rac)-EC5026** increases beneficial EET levels.

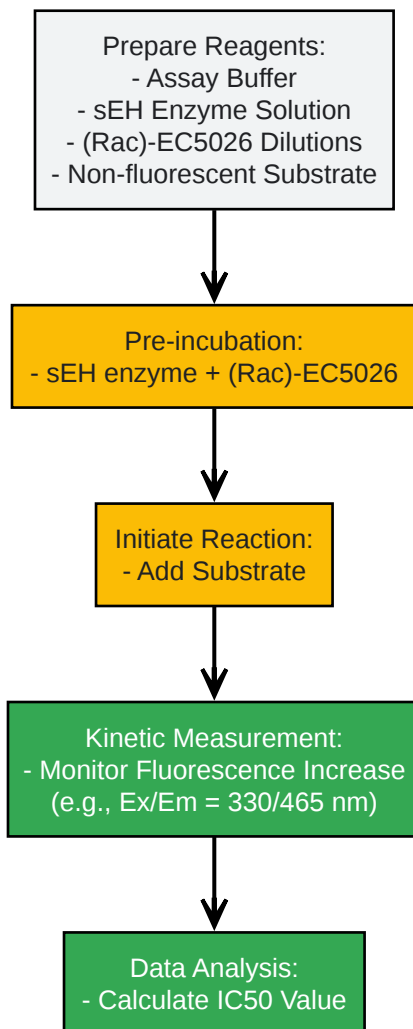
Arachidonic acid is metabolized by cytochrome P450 epoxygenases to form epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with potent anti-inflammatory, vasodilatory, and neuroprotective properties. The enzyme soluble epoxide hydrolase (sEH) rapidly hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active. By inhibiting sEH, **(Rac)-EC5026** prevents the degradation of EETs, thereby increasing their bioavailability and potentiating their beneficial physiological effects. This mechanism is the basis for its therapeutic potential in conditions characterized by inflammation and neurodegeneration, such as Parkinson's disease and dementia with Lewy Bodies.

## Experimental Protocols

This section provides an overview of the methodologies for the synthesis, purification, and biological evaluation of **(Rac)-EC5026**.

## Synthesis of (Rac)-EC5026

The synthesis of **(Rac)-EC5026** is described in patent WO2019156991A1. A general synthetic scheme for similar piperidine-derived urea-based sEH inhibitors involves a multi-step process.



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